Product packaging for ADenosine-5'-diphosphate dilithium salt(Cat. No.:)

ADenosine-5'-diphosphate dilithium salt

Cat. No.: B15223107
M. Wt: 439.1 g/mol
InChI Key: YCWSTXGQZUYBEW-IDIVVRGQSA-L
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Description

ADenosine-5'-diphosphate dilithium salt is a useful research compound. Its molecular formula is C10H13Li2N5O10P2 and its molecular weight is 439.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Li2N5O10P2 B15223107 ADenosine-5'-diphosphate dilithium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Li2N5O10P2

Molecular Weight

439.1 g/mol

IUPAC Name

dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YCWSTXGQZUYBEW-IDIVVRGQSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Adenosine 5 Diphosphate Dilithium Salt As a Biochemical Research Reagent: Foundational Perspectives

General Introduction to Adenosine (B11128) Diphosphate (B83284) in Cellular Biochemistry

Adenosine-5'-diphosphate (ADP) is a pivotal organic compound that is indispensable to the flow of energy and metabolic processes within living cells. wikipedia.orgselleckchem.com Structurally, ADP is a nucleotide composed of three key components: the purine (B94841) base adenine (B156593), the five-carbon sugar ribose, and two phosphate (B84403) groups linked to the 5' carbon atom of the ribose moiety. wikipedia.orgyoutube.com It is a central component of energy storage and signal transduction in vivo. caymanchem.com

The most critical role of ADP is its function within the adenosine triphosphate (ATP)-ADP cycle, the fundamental mechanism for energy transfer in all known forms of life. wikipedia.orgaatbio.com When a cell requires energy for metabolic activities—such as muscle contraction, biosynthesis, or cellular transport—ATP is hydrolyzed, losing its terminal phosphate group. youtube.com This highly energetic bond cleavage releases approximately 30.5 kilojoules per mole (7.3 kcal/mol), converting ATP into ADP and inorganic phosphate (Pi). wikipedia.org ADP can be viewed as the "discharged" form of the cellular energy currency, ready to be recharged. youtube.com

This "recharging" process, known as phosphorylation, involves the addition of a phosphate group back onto ADP to regenerate ATP. wikipedia.orgaatbio.com The energy required for this conversion is derived from the catabolism of nutrients, such as the breakdown of glucose during cellular respiration or from sunlight in the process of photosynthesis in plants. wikipedia.orgyoutube.com This continuous recycling ensures a constant supply of ATP to fuel cellular functions. youtube.comaatbio.com Beyond its bioenergetic role, ADP is also a key signaling molecule, notably in hemostasis, where it is released from platelets and binds to specific P2Y receptors on other platelets to promote their activation and aggregation at sites of vascular injury. nih.govnih.gov

Significance of Adenosine Diphosphate Dilithium (B8592608) Salt as a Research Compound

In biochemical and physiological research, the precise study of ADP-dependent pathways requires a stable, pure, and reliable source of the molecule. Adenosine-5'-diphosphate dilithium salt serves as a crucial research reagent that meets these criteria. It is a salt formulation of the essential metabolic compound ADP, widely utilized in a variety of laboratory settings. chemimpex.comfishersci.comfishersci.ca

The primary significance of using the dilithium salt form lies in its enhanced stability and solubility, which makes it easier to handle and dissolve in aqueous buffers for experimental use. chemimpex.combiosynth.com This characteristic is vital for ensuring accurate and reproducible concentrations in assays designed to investigate enzymatic activities and metabolic pathways. chemimpex.com Researchers employ ADP dilithium salt as a substrate in studies of enzymes like ATP synthase and various kinases, helping to elucidate the dynamics of cellular energy metabolism. chemimpex.com

Furthermore, ADP dilithium salt is a critical tool in pharmacology and hematology research, particularly in the study of platelet aggregation. medchemexpress.comnih.gov ADP is a key agonist that activates platelets through its interaction with P2Y1 and P2Y12 purinergic receptors. nih.govnih.govreactome.org The dilithium salt is used to reliably induce platelet aggregation in vitro, providing a standardized method to screen for and characterize the efficacy of antiplatelet drugs, such as those that target the P2Y12 receptor. nih.govfishersci.com Its ability to mimic the action of endogenous ADP allows for detailed investigation into the signaling cascades that govern thrombosis and hemostasis. chemimpex.com

Chemical Stability and Solubility Characteristics of the Dilithium Salt in Experimental Systems

The utility of this compound in research is significantly influenced by its physicochemical properties. The dilithium salt form is typically supplied as a white, crystalline powder or solid. caymanchem.comchemimpex.comfishersci.com One of its most important characteristics for laboratory applications is its solubility in water and aqueous buffers, which facilitates the preparation of stock solutions and experimental media. caymanchem.comfishersci.cafishersci.com The lithium salt form generally offers improved solubility and stability compared to the free acid form. chemimpex.combiosynth.com

Proper storage is essential to maintain the integrity of the compound. It is recommended to store the solid material at -20°C in a tightly sealed container, protected from moisture, to ensure its long-term stability, which can be for four years or more under these conditions. caymanchem.comchemimpex.comfishersci.ca While aqueous solutions can be readily prepared, it is often recommended that they be used fresh, as ADP can be susceptible to hydrolysis over extended periods, especially in acidic conditions. caymanchem.comsigmaaldrich.com The stability of the dilithium salt makes it a reliable standard and reagent for a multitude of experimental designs. chemimpex.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms ADP-Li2, 5'-ADP dilithium salt
Molecular Formula C₁₀H₁₃Li₂N₅O₁₀P₂
Molecular Weight 441.05 g/mol
Appearance White Crystalline Solid/Powder
Solubility Soluble in water
Storage Temperature -20°C

Fundamental Biochemical and Bioenergetic Roles of Adenosine Diphosphate

Central Role in Cellular Energy Homeostasis

The balance of energy production and consumption, or energy homeostasis, is fundamental to cell survival, and ADP is at the heart of this regulation. The relative concentrations of adenosine (B11128) triphosphate (ATP), ADP, and adenosine monophosphate (AMP) are a primary indicator of the cell's energetic status, influencing numerous metabolic pathways.

Adenosine Diphosphate (B83284) in Oxidative Phosphorylation and ATP Regeneration Pathways

Adenosine diphosphate is the direct precursor to adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.org The regeneration of ATP from ADP is a continuous process, essential for life, and occurs primarily through oxidative phosphorylation. wikipedia.org This metabolic pathway, occurring within the mitochondria in eukaryotes, utilizes energy released from the oxidation of nutrients to phosphorylate ADP, forming ATP. wikipedia.orgnih.gov

The process begins with the breakdown of molecules like glucose and fatty acids, which generates high-energy electron carriers such as NADH and FADH2. ebsco.com These carriers donate electrons to the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.orgcreative-diagnostics.com As electrons move through the ETC, energy is released and used to pump protons from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient. ebsco.comcreative-diagnostics.com

The final step is catalyzed by the enzyme ATP synthase. wikipedia.org This molecular motor harnesses the energy of the proton gradient, allowing protons to flow back into the matrix and using this energy to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.orgcreative-diagnostics.com It is estimated that oxidative phosphorylation produces the vast majority of ATP in aerobic organisms, with somewhere between 30 and 36 ATP molecules generated from a single molecule of glucose. wikipedia.org The rate of this entire process is tightly regulated and is primarily controlled by the availability of ADP; a surplus of ADP signals a need for ATP synthesis and stimulates oxidative phosphorylation. creative-diagnostics.com

Pathway Description ADP's Role Location (Eukaryotes)
Oxidative PhosphorylationA metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. wikipedia.orgSubstrate for ATP synthesis. wikipedia.orgInner mitochondrial membrane
Substrate-Level PhosphorylationDirect transfer of a phosphate group from a high-energy compound to ADP to form ATP. wikipedia.orgcreative-diagnostics.comPhosphate acceptor. wikipedia.orgCytosol (Glycolysis) & Mitochondrial Matrix (Krebs Cycle)

Adenosine Diphosphate Generation via ATP Hydrolysis by ATPases

Just as ADP is phosphorylated to form ATP, it is also regenerated when ATP is consumed. The cleavage of a phosphate group from ATP, a reaction known as hydrolysis, releases energy that powers a vast array of cellular activities. wikipedia.orgtocris.com This exergonic reaction (a release of free energy of about 30.5 kJ/mol) is catalyzed by a class of enzymes called ATPases. tocris.comkhanacademy.org

ATPases harness the energy released from ATP hydrolysis to perform various functions, such as transporting molecules across cell membranes against their concentration gradient (active transport), muscle contraction, and facilitating other chemical reactions that would otherwise not occur. tocris.comwikipedia.org The products of this vital reaction are ADP and a free phosphate ion. wikipedia.org This newly formed ADP can then be recycled back to the mitochondria to be re-phosphorylated into ATP, completing the cellular energy cycle. wikipedia.org

Dynamics of Adenosine Diphosphate Transport Across Biological Membranes

The primary site of ATP synthesis, the mitochondrial matrix, is separated from the cytosol, where most ATP is consumed, by the impermeable inner mitochondrial membrane. nih.govinstruct-eric.org Therefore, a specialized transport system is required to move ADP into the mitochondria and ATP out into the cytoplasm. nih.govwikipedia.org This crucial task is performed by the Adenine (B156593) Nucleotide Translocator (ANT), also known as the ADP/ATP carrier protein. nih.govwikipedia.org

The ANT is the most abundant protein in the inner mitochondrial membrane and functions as an antiporter, coupling the transport of one molecule of ADP from the cytoplasm into the matrix with the export of one molecule of ATP from the matrix to the cytoplasm. wikipedia.orgnih.govaklectures.com This 1:1 exchange is essential to provide the cytosol with energy and to supply the mitochondrial ATP synthase with its ADP substrate. wikipedia.orgeuropa.eu The carrier protein cycles between two main conformational states: a "cytoplasmic-open" state where it binds ADP from the intermembrane space, and a "matrix-open" state where it releases ADP into the matrix and binds ATP for export. nih.govinstruct-eric.orgeuropa.eu

The transport process is driven by the mitochondrial membrane potential (about 180 mV). nih.govnanion.de This potential, which is negative on the matrix side, favors the export of the more negatively charged ATP (ATP⁴⁻) in exchange for the less negatively charged ADP (ADP³⁻), ensuring an efficient and directional flow of energy. nih.gov The ANT is incredibly active, transporting a mass of ADP and ATP equivalent to a person's body weight every day. nih.govinstruct-eric.org

Regulation of Adenine Nucleotide Pool Composition

The cell maintains a carefully balanced pool of adenine nucleotides (ATP, ADP, and AMP). This balance, or homeostasis, is crucial for efficient energy management and signaling. wikipedia.orgmdpi.com Two key enzymes play a central role in regulating the interconversion of these nucleotides: adenylate kinase and nucleoside diphosphate kinase.

Adenylate Kinase-Mediated Interconversion of AMP, ADP, and ATP

Adenylate kinase (AK), also known as myokinase, is a phosphotransferase enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. wikipedia.orgnih.gov This enzyme is vital for cellular energy homeostasis by constantly monitoring and adjusting the levels of the three adenosine phosphates. wikipedia.orgmdpi.com

When ATP consumption is high, leading to an increase in ADP, adenylate kinase can work in the forward direction to generate ATP and AMP. pnas.org The newly synthesized ATP can be used immediately for energy, while the generated AMP acts as a critical metabolic signal, indicating a low energy state and activating energy-producing pathways. nih.gov Conversely, when ATP levels are high, the reverse reaction can convert AMP and ATP into two molecules of ADP, which can then be phosphorylated to ATP in the mitochondria. pnas.org

Different isoforms of adenylate kinase are located in various cellular compartments, such as the cytoplasm, the mitochondrial intermembrane space, and the mitochondrial matrix, allowing for localized regulation of nucleotide ratios. mdpi.comnih.gov This compartmentalization ensures efficient energy transfer and communication between the sites of ATP production and consumption. pnas.org

Nucleoside Diphosphate Kinase Activities in Metabolite Exchange

Nucleoside diphosphate kinases (NDPKs or NDKs) are enzymes responsible for the synthesis of nucleoside triphosphates (NTPs) other than ATP. wikipedia.orgproteopedia.org They catalyze the reversible transfer of the terminal phosphate group from a donor nucleoside triphosphate (usually ATP) to an acceptor nucleoside diphosphate (NDP). wikipedia.orgresearchgate.net The general reaction is: NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂. wikipedia.org

This reaction proceeds via a "ping-pong" mechanism, where the enzyme is first phosphorylated by the donor NTP (forming a high-energy phospho-histidine intermediate) and then transfers this phosphate group to the acceptor NDP. wikipedia.orgresearchgate.netnih.gov

Enzyme Reaction Catalyzed Primary Function Cellular Location
Adenylate Kinase (AK)2 ADP ⇌ ATP + AMP wikipedia.orgEnergy homeostasis, AMP signaling wikipedia.orgnih.govCytoplasm, Mitochondria mdpi.com
Nucleoside Diphosphate Kinase (NDPK)NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂ wikipedia.orgSynthesis of non-adenosine nucleoside triphosphates (GTP, UTP, CTP) proteopedia.orgCytosol, Nucleus, Mitochondria nih.gov

Enzymatic Interactions and Kinetic Characterization of Adenosine Diphosphate

Adenosine (B11128) Diphosphate (B83284) as a Substrate and Allosteric Modulator for Glycolytic Kinases

In the intricate network of glycolysis, ADP plays a dual role. It is a direct substrate in the ATP-generating steps and a sensitive allosteric modulator of key regulatory enzymes, thereby linking the cell's energy status to the rate of glucose catabolism.

While the canonical glycolytic pathway utilizes ATP-dependent phosphofructokinase (ATP-PFK), a number of archaea and some bacteria possess an alternative enzyme, ADP-dependent phosphofructokinase (ADP-PFK). nih.gov This enzyme catalyzes the phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP) using ADP as the phosphoryl donor. nih.gov

Research into the mechanisms of ADP-PFKs, particularly from hyperthermophilic archaea, has revealed key insights into their function and evolution. Studies on the ADP-PFK from Pyrococcus horikoshii have shown that the enzyme is specific for ADP as a phosphoryl group donor, although it can utilize other nucleoside diphosphates to a lesser extent. nih.gov Kinetic analyses of the ADP-PFK from Thermococcus zilligii demonstrated hyperbolic kinetics for both ADP and F6P, with apparent Km values of 0.6 mM and 1.47 mM, respectively. nih.gov Unlike its ATP-dependent counterpart, this enzyme is generally non-allosteric. nih.gov

Structural studies of an ancestral ADP-dependent kinase have provided a snapshot of the active site with F6P bound, highlighting the specific residues involved in substrate binding and catalysis. nih.gov These enzymes belong to the ribokinase superfamily and feature a conserved two-domain architecture. nih.gov Mutational analyses have identified key aspartate residues that act as the catalytic base for the phosphotransfer reaction. nih.gov

Kinetic Parameters of ADP-Dependent Phosphofructokinases
OrganismSubstrateApparent Km (mM)Apparent Vmax (U/mg)pH Optimum
Thermococcus zilligii nih.govADP0.62436.4
Fructose-6-phosphate1.47197
Pyrococcus furiosus semanticscholar.orgADP0.1188 (at 50°C)6.5
Fructose-6-phosphate2.3

Similar to ADP-PFK, ADP-dependent glucokinase (ADP-GK) is a key enzyme in the modified glycolytic pathways of certain archaea, particularly hyperthermophiles. nih.govfrontiersin.org This enzyme catalyzes the phosphorylation of glucose to glucose-6-phosphate using ADP as the phosphoryl donor. frontiersin.org The existence of ADP-GK has also been reported in mammals, including humans, though its precise physiological role in eukaryotes is still under investigation. researchgate.netnih.govnih.gov

Kinetic studies of ADP-GK from Thermococcus litoralis have revealed a sequential ordered mechanism where MgADP binds to the enzyme before glucose. nih.govnih.govresearchgate.net The enzyme from this organism displays Michaelis-Menten kinetics. Substrate inhibition by glucose has been observed in human ADP-GK. researchgate.net

Structural analyses of archaeal ADP-GKs have shown that they belong to the ribokinase superfamily, sharing a similar fold with ADP-PFKs. researchgate.net The specificity for ADP over ATP is attributed to specific amino acid residues within the nucleotide-binding site that correctly position the β-phosphate of ADP for phosphoryl transfer. nih.gov

Kinetic Parameters of ADP-Dependent Glucokinase from Thermococcus litoralis researchgate.net
ParameterValue
Km (Glucose)0.38 ± 0.03 mM
Km (MgADP)0.11 ± 0.01 mM
Vmax120 ± 2 U/mg

Beyond the specialized ADP-dependent kinases found in archaea, several other kinases in central metabolism utilize ADP as a substrate.

Pyruvate (B1213749) Kinase (PK): This enzyme catalyzes the final, irreversible step of glycolysis, transferring a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, thereby generating ATP and pyruvate. nih.gov In this context, ADP is a primary substrate. The activity of pyruvate kinase is tightly regulated, and ADP can also act as an allosteric activator, signaling a low energy state in the cell and stimulating the glycolytic flux. wikipedia.org

Adenylate Kinase (AK): Also known as myokinase, this enzyme catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. wikipedia.org Adenylate kinase plays a crucial role in cellular energy homeostasis by monitoring the levels of adenosine phosphates. wikipedia.org When ATP is consumed and ADP levels rise, adenylate kinase can convert ADP to ATP and AMP. The resulting AMP is a potent allosteric activator of key glycolytic enzymes, including ATP-PFK. wikipedia.org There are several isoforms of adenylate kinase with distinct subcellular localizations and kinetic properties. wikipedia.org

Phosphoglycerate Kinase (PGK): This glycolytic enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate (B1209933) and ATP. nih.gov This is one of the two substrate-level phosphorylation steps in glycolysis where ATP is generated.

Adenosine Diphosphate in Phosphohydrolase and Nucleotidase Reactions

ADP is a key player in the reactions catalyzed by phosphohydrolases and nucleotidases, particularly in the extracellular space where it functions as a signaling molecule.

Extracellular nucleotides such as ATP and ADP are regulated by a cascade of cell-surface enzymes known as ecto-nucleotidases. This enzymatic cascade terminates with the action of ecto-5'-nucleotidase (CD73), which primarily hydrolyzes AMP to adenosine. nih.govnih.gov Adenosine is a potent signaling molecule with diverse physiological effects, including immunosuppression. frontiersin.org

While the primary substrate of CD73 is AMP, ADP and ATP act as competitive inhibitors of this enzyme. nih.govnih.gov The hydrolysis of extracellular ATP and ADP to AMP is primarily carried out by another ecto-enzyme, CD39 (also known as ectonucleoside triphosphate diphosphohydrolase-1 or NTPDase1). nih.gov Therefore, the conversion of extracellular ADP to adenosine is a two-step process involving the sequential action of CD39 and CD73. The integrated action of these enzymes is crucial for modulating purinergic signaling in various physiological and pathological contexts. nih.govnih.gov

Kinetic analysis of human CD73 has determined a Km for AMP of 10.5 μM. nih.gov While detailed kinetic parameters for ADP as a substrate for ecto-nucleotidases are less common due to its primary role as an intermediate, its concentration is tightly controlled by the activities of enzymes like CD39.

Substrate and Inhibitor Characteristics of Human Ecto-5'-Nucleotidase (CD73) nih.govresearchgate.net
CompoundRoleKinetic Parameter (Km or Ki)
AMPSubstrate10.5 μM (Km)
ADPCompetitive Inhibitor0.91 - 82 nM (Ki)
ATPCompetitive Inhibitor1.5 - 8.9 μM (Ki)

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. genomembrane.comnih.gov The core mechanism of these transporters involves the binding of ATP to nucleotide-binding domains (NBDs), which triggers conformational changes that facilitate substrate translocation. nih.gov

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a critical step in the transport cycle, leading to the release of the substrate and resetting the transporter to its initial conformation. nih.gov Consequently, the liberation of ADP is an integral part of the functional cycle of ABC transporters.

The ATPase activity of these transporters is often used as a proxy for their transport activity. genomembrane.comwikipedia.orgsolvobiotech.com ATPase assays typically measure the amount of inorganic phosphate released from ATP hydrolysis. wikipedia.org However, the concomitant production of ADP is a key event. In some experimental setups, the trapping of ADP in the nucleotide-binding site, for instance by vanadate, can be used to study the transition state of the enzyme and inhibit transport. nih.gov The measurement of ADP itself can also be used to monitor kinase and ATPase activity through specialized assays. bellbrooklabs.com

Enzymatic Systems for In Vitro Regeneration of ATP from AMP and ADP

The high cost of Adenosine Triphosphate (ATP) is a significant factor in large-scale biocatalytic synthesis, making in vitro regeneration of ATP from its precursors, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), crucial for economic viability. bohrium.com Various enzymatic systems have been developed to continuously supply ATP for biocatalytic reactions. bohrium.comresearchgate.net These systems typically use a phosphoryl donor with a higher Gibbs free energy of hydrolysis than that of ATP (-30.5 kJ mol-1), such as acetyl phosphate or phosphoenolpyruvate (PEP). researchgate.net

One notable system for regenerating ATP from AMP utilizes enzymes from the bacterium Acinetobacter johnsonii. nih.govnih.gov This system employs two key enzymes: polyphosphate:AMP phosphotransferase (PPT) and adenylate kinase (AdK). nih.govnih.gov

PPT catalyzes the phosphorylation of AMP using the inorganic polymer polyphosphate (polyP) as the phosphoryl donor, producing ADP. nih.govnih.gov

The newly formed ADP is then converted to ATP by adenylate kinase (AdK), which is also present in the cell extract. nih.govnih.gov

This PPT/AdK system is advantageous because AMP and polyphosphate are stable and inexpensive substrates. nih.govnih.gov The efficacy of this regeneration system has been demonstrated using model ATP-requiring enzymes like firefly luciferase and hexokinase. nih.gov In the presence of the A. johnsonii cell extract, polyP, and AMP, the bioluminescence from the luciferase reaction, which typically decays rapidly, was sustained for over 24 hours. nih.gov Other common enzymes used for ATP regeneration from ADP include acetate (B1210297) kinase and pyruvate kinase. bohrium.com

Kinetic and Mechanistic Studies of Adenosine Diphosphate-Dependent Enzymes

The kinetic parameters of ADP-dependent enzymes are essential for understanding their catalytic mechanisms and efficiency. europa.eureed.edu The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is related to the affinity of the enzyme for its substrate. cmu.edulibretexts.org The catalytic rate (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. cmu.eduyoutube.com The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency. reed.eduyoutube.com

Kinetic studies of ADP-dependent kinases, such as those found in archaea and mammals, have provided insights into their reaction mechanisms. nih.govresearchgate.net For example, the ADP-dependent glucokinase from the hyperthermophilic archaeon Thermococcus litoralis follows an ordered sequential mechanism. researchgate.net In this mechanism, the phosphoryl donor, MgADP, is the first substrate to bind to the enzyme, and AMP is the last product to be released. researchgate.net A similar ordered sequential mechanism has been described for human ADP-dependent glucokinase (hADP-GK). nih.govresearchgate.net

The kinetic parameters for various enzymes that interact with ADP have been determined, highlighting the diversity in their affinities and catalytic speeds.

Data sourced from multiple studies for illustrative purposes. nih.govnih.govresearchgate.net

Divalent cations, particularly magnesium (Mg²⁺), play a critical role in the function of nearly all enzymes that utilize nucleotides like ADP and ATP. nih.govresearchgate.net Mg²⁺ can influence substrate binding, adjust the conformation of the enzyme's active site, and facilitate the catalytic process itself by neutralizing charges. nih.gov In most cellular conditions, ADP and ATP exist primarily as a complex with Mg²⁺. pnas.orgpnas.org

Studies have demonstrated the specific effects of Mg²⁺ on the interaction between ADP and various enzymes. For 3-phosphoglycerate kinase, Mg²⁺ exclusively enhances the binding of ADP to the enzyme, but not ATP. nih.govnih.gov Equilibrium dialysis experiments showed a significant decrease in the dissociation constant (Kd) for ADP in the presence of Mg²⁺, indicating a tighter binding, whereas the Kd for ATP remained unchanged. nih.govnih.gov

Data from studies on pig muscle and yeast 3-phosphoglycerate kinases. nih.govnih.gov

While essential for activity, the role of Mg²⁺ can be complex. In human ADP-dependent glucokinase (hADP-GK), Mg²⁺ is an absolute requirement for kinase activity, yet it also acts as a partial mixed-type inhibitor, primarily by decreasing the affinity for the MgADP substrate. nih.gov For other proteins, like the mitochondrial ADP/ATP translocator, only the free forms of ADP and ATP are transported, not their Mg²⁺ complexes. nih.gov Therefore, divalent cations cause a decrease in the transport activity by reducing the concentration of the transportable free nucleotide species. nih.gov The concentration of Mg²⁺ in different cellular compartments, such as the cytosol and mitochondria, is a key factor in regulating ADP/ATP exchange and controlling cellular respiration. pnas.orgpnas.org

Purinergic Signaling and Receptor Biology Involving Adenosine Diphosphate

Adenosine (B11128) Diphosphate (B83284) Interactions with P2Y Purinoceptors

The P2Y receptor family consists of eight distinct subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are stimulated by various nucleotides. wikipedia.orgnih.gov ADP is the selective, principal agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes. nih.govoncotarget.com These receptors are widely expressed and participate in diverse physiological and pathophysiological processes. nih.gov

Table 1: ADP-Sensitive P2Y Receptors and Their Signaling Pathways

Receptor Subtype G Protein Coupling Primary Signaling Pathway Key Functions
P2Y1 Gq/G11 Activation of Phospholipase C (PLC), leading to increased intracellular Ca²⁺ and Protein Kinase C (PKC) activation. oncotarget.comashpublications.org Platelet shape change, initiation of platelet aggregation, vasodilation. nih.govqiagen.comnih.gov
P2Y12 Gi Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels; activation of PI3-Kinase. oncotarget.comashpublications.orgmdpi.comjci.org Full platelet aggregation and stabilization, immune cell migration. nih.govmdpi.comyoutube.com
P2Y13 Gi Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. oncotarget.comnih.govahajournals.orgahajournals.org Negative feedback on ATP release, lipid metabolism, neuroprotection. nih.govnih.govpatsnap.com

The P2Y1 receptor is a Gq-coupled purinoceptor for which ADP is the main physiological agonist. nih.gov Upon ADP binding, the P2Y1 receptor activates phospholipase Cβ (PLCβ), which subsequently leads to an increase in cytosolic calcium and the activation of protein kinase C (PKC). pnas.orgashpublications.org This signaling cascade is fundamental to the initiation of platelet activation. nih.gov Research has shown that activation of the P2Y1 receptor alone is sufficient to cause a change in platelet shape, a critical early step preceding aggregation. qiagen.comnih.gov

Molecular dynamics simulations have provided detailed insights into the activation mechanism of the human P2Y1 receptor. nih.gov These studies indicate that the binding of an antagonist stabilizes an "ionic lock" within the receptor structure. nih.gov However, the binding of the agonist ADP induces the breakage of this ionic lock, allowing a water channel to form inside the receptor. nih.gov This conformational change leads to shifts in the transmembrane helices, creating a binding site for the G protein and resulting in receptor activation. nih.gov

The P2Y12 receptor, a member of the Gi-coupled P2Y receptor subfamily, is a crucial target for antithrombotic drugs and plays a central role in platelet activation. mdpi.comnih.govjci.org ADP binding to the P2Y12 receptor triggers several downstream signaling events. jci.org A primary mechanism is its coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase activity. ashpublications.orgmdpi.comnih.gov This action results in a decrease in intracellular cyclic AMP (cAMP) levels, a state that contributes to increased platelet activation. mdpi.comjci.org

In addition to inhibiting adenylyl cyclase, P2Y12 receptor activation stimulates phosphoinositide 3-kinase (PI3K). ashpublications.orgmdpi.comjci.org The activation of the PI3K/Akt signaling pathway is another important consequence of ADP binding to P2Y12. mdpi.comnih.gov Downstream of PI3K, signaling mediators such as Akt and Rap1b are activated, which are critical for platelet aggregation. jci.orgjci.org While PI3K activation is a key event, studies suggest that Rap1b activation can also occur through a PI3K-independent pathway downstream of the P2Y12 receptor. nih.gov The combined effect of cAMP reduction and PI3K activation is essential for amplifying and sustaining the platelet aggregation response initiated by other agonists. jci.org

The P2Y13 receptor is another Gi-coupled receptor that responds to ADP. nih.gov Pharmacological studies have identified it as having a unique role, despite some overlap with the P2Y12 receptor. nih.gov A significant function of the P2Y13 receptor has been identified in red blood cells, where it acts as a negative feedback regulator of ATP release. ahajournals.orgnih.gov Extracellular ADP, a breakdown product of released ATP, activates P2Y13 receptors on red blood cells, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels, which in turn suppresses further ATP release. ahajournals.orgahajournals.orgnih.gov Beyond this role, the P2Y13 receptor is involved in modulating lipid metabolism, particularly in the liver where its activation enhances the uptake of HDL-derived cholesterol, as well as in immune responses and neuroprotection. nih.govpatsnap.com

Adenosine Diphosphate as an Agonist in In Vitro Cellular Responses

In vitro studies have been instrumental in elucidating the function of ADP as a potent agonist in various cellular processes, most notably in platelet activation and smooth muscle contraction.

ADP is a key agonist in platelet activation, a process central to hemostasis and thrombosis. nih.govnih.gov The interaction of ADP with two distinct platelet P2Y receptors, P2Y1 and P2Y12, orchestrates a coordinated sequence of events leading to platelet aggregation. nih.govnih.gov

The process begins when ADP binds to the Gq-coupled P2Y1 receptor. ashpublications.org This initial interaction triggers intracellular calcium mobilization, which is responsible for the platelet shape change and the initiation of a weak, reversible aggregation. qiagen.comnih.govyoutube.com

For a complete and stable aggregation response, the concomitant activation of the Gi-coupled P2Y12 receptor is essential. qiagen.comyoutube.com Activation of P2Y12 by ADP amplifies the aggregation signal initiated by P2Y1. jci.org This amplification is achieved through the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels, as well as the activation of PI3K pathways. mdpi.comjci.org The synergistic action of both P2Y1 and P2Y12 receptors is required to fully activate the integrin αIIbβ3 (glycoprotein IIb–IIIa), enabling it to bind fibrinogen, which cross-links adjacent platelets to form a stable thrombus. qiagen.comnih.gov

Table 2: In Vitro Events in ADP-Induced Platelet Activation

Step Receptor(s) Involved Key Biochemical Event Cellular Outcome
1. Initiation P2Y1 Gq activation, PLC stimulation, Ca²⁺ mobilization. ashpublications.org Platelet shape change. qiagen.com
2. Weak Aggregation P2Y1 Sustained Ca²⁺ signaling. pnas.org Initial, reversible platelet aggregation. qiagen.com
3. Amplification & Stabilization P2Y12 Gi activation, adenylyl cyclase inhibition, decreased cAMP, PI3K activation. mdpi.comjci.org Full, irreversible aggregation; stabilization of platelet aggregates. youtube.com
4. Granule Release P2Y12 Potentiation of agonist-induced secretion. jci.org Release of more ADP and other agonists, recruiting more platelets. jci.orgnih.gov

In vitro studies on skinned smooth muscle preparations have shown that ADP can directly influence the mechanics of contraction. nih.gov The product of ATP hydrolysis, MgADP, affects force, shortening velocity, and ATP turnover, consistent with an influence on the kinetics of cross-bridge cycling. nih.gov

Research suggests that MgADP acts as a competitive analogue to MgATP at the cross-bridge level. nih.gov The presence of MgADP leads to a slower shortening velocity and a decreased rate of relaxation from a state of rigor, which suggests that ADP inhibits the detachment of cross-bridges. nih.gov In human muscle actomyosin (B1167339) preparations, minute amounts of ADP were found to stimulate the interaction of actin and myosin in the presence of Mg-ATP. nih.gov These findings indicate that the local concentrations of ADP relative to ATP at the contractile proteins can be an important factor in modulating smooth muscle function. nih.gov Furthermore, studies on mouse esophageal tissue have demonstrated that purinergic signaling, likely involving P2Y receptors, can induce contractile responses in smooth muscle. mdpi.com

In Vitro Research on Adenosine Diphosphate in Immune Cell Modulation

Extracellular Adenosine-5'-diphosphate (ADP) is a critical signaling molecule that modulates the activity of various immune cells. In vitro studies have been instrumental in elucidating the specific mechanisms by which ADP influences immune responses, often through its interaction with P2Y purinergic receptors. ashpublications.orgwikipedia.org

Research has demonstrated that extracellular ADP can act as an endogenous immune regulator, enhancing host defense against bacterial infections. nih.gov One key mechanism is the recruitment of monocytes and macrophages. nih.gov In vitro experiments using macrophage cell lines (e.g., RAW 264.7) have shown that supernatants from ADP-treated cells markedly increase macrophage migration. nih.gov This process is linked to the activation of the extracellular signal-related kinase (ERK) signaling pathway and the production of monocyte chemoattractant protein-1 (MCP-1). nih.gov The ADP-mediated immune regulation in these contexts primarily involves the P2Y12 and P2Y13 receptors, which are Gαi-coupled receptors that transduce signals by inhibiting cyclic AMP (cAMP). nih.gov

The influence of the purinergic signaling cascade extends to other immune cells, including dendritic cells (DCs). The balance between extracellular ATP, ADP, and adenosine, regulated by ectonucleotidases, is crucial for determining whether an immune response is stimulatory or tolerogenic. frontiersin.org Extracellular ATP often acts as a pro-inflammatory "danger signal," while its breakdown product, adenosine, is generally anti-inflammatory. frontiersin.org ADP serves as the essential intermediate in this enzymatic cascade. frontiersin.orgnih.gov Studies on dendritic cells have shown that purinergic signaling can modulate their cytokine production profile. For instance, adenosine, the final product of ADP hydrolysis, can cause DCs to decrease the production of the Th1-promoting cytokine IL-12 while increasing the production of the Th17-promoting cytokine IL-23. mdpi.com

Furthermore, stable analogs of ATP, which are hydrolyzed to ADP analogs, have been shown to potentiate the release of the pro-inflammatory cytokine IL-1β from human monocyte-derived macrophages that have been primed with lipopolysaccharide (LPS). nih.gov This response involves the P2X7 receptor and the NLRP3 inflammasome pathway, highlighting another pathway through which ADP signaling can contribute to inflammatory responses. nih.gov The modulation of T-regulatory (Treg) cells is another critical aspect. Treg cells, which express high levels of the ectonucleotidases CD39 and CD73, can efficiently hydrolyze ATP and ADP to adenosine, thereby suppressing effector T-cell responses and creating an immunosuppressive environment. nih.govfrontiersin.orgresearchgate.net

Summary of In Vitro Effects of ADP on Immune Cells
Immune Cell TypeObserved EffectReceptors/Pathways InvolvedReference
Monocytes/MacrophagesEnhanced migration and recruitment; increased MCP-1 production.P2Y12, P2Y13; ERK signaling; inhibition of cAMP. nih.gov
MacrophagesPotentiated release of IL-1β (in response to stable ATP/ADP analogs).P2X7; NLRP3 inflammasome. nih.gov
Dendritic Cells (DCs)Modulated cytokine profile (via downstream adenosine production), leading to decreased IL-12 and increased IL-23.Adenosine receptors (downstream of ADP hydrolysis). mdpi.com
Regulatory T cells (Tregs)ADP is a substrate for ectonucleotidases (CD39) on Tregs, leading to adenosine production and immunosuppression.CD39. nih.govfrontiersin.org

Modulation of Adenosine Diphosphate Signaling by Ecto-Enzymes and Synthetic Analogs

The signaling activity of extracellular ADP is tightly regulated by a network of cell surface enzymes known as ectonucleotidases. nih.govnih.gov These enzymes control the concentration and lifespan of ADP in the extracellular space, thereby modulating its effects on P2 receptors. nih.govresearchgate.net This enzymatic control, coupled with the development of synthetic ADP analogs, provides crucial tools for studying purinergic signaling. rsc.orgrsc.org

Ecto-Enzymes: Ectonucleotidases are responsible for the sequential hydrolysis of extracellular ATP to ADP, then to AMP, and finally to adenosine. nih.govnih.gov This enzymatic cascade not only terminates the signal of the parent nucleotide but also generates new signaling molecules with distinct biological activities. nih.gov There are four main families of these enzymes, with the E-NTPDase (Ectonucleoside Triphosphate Diphosphohydrolase) family being particularly important for ADP metabolism. nih.govucm.es

The prototype member, ENTPD1, also known as CD39, is a rate-limiting ectoenzyme that efficiently hydrolyzes both ATP and ADP. frontiersin.orgnih.gov By converting ADP to AMP, CD39 directly terminates ADP-mediated signaling at P2Y1, P2Y12, and P2Y13 receptors. frontiersin.orgnih.gov The resulting AMP is then further hydrolyzed to anti-inflammatory adenosine by ecto-5'-nucleotidase (CD73). frontiersin.orgfrontiersin.org This coordinated action of ecto-enzymes creates a dynamic signaling environment where pro-inflammatory and pro-thrombotic signals from ATP and ADP can be converted into anti-inflammatory and anti-thrombotic signals from adenosine. frontiersin.orgnih.gov

Key Ecto-Enzymes in ADP Signal Modulation
Enzyme (Alias)FamilyFunction Related to ADPReference
NTPDase1 (CD39)E-NTPDaseHydrolyzes ATP to ADP; hydrolyzes ADP to AMP, terminating ADP signaling. frontiersin.orgnih.govnih.gov
NPP-type ectophosphodiesterases (NPP1-3)NPPCan hydrolyze ATP to ADP and ADP to AMP. nih.gov
Ecto-5'-nucleotidase (CD73)5'-nucleotidaseHydrolyzes AMP (produced from ADP hydrolysis) to adenosine. frontiersin.orgfrontiersin.org

Synthetic Analogs: To overcome the challenges posed by the rapid enzymatic degradation of natural nucleotides like ADP, researchers have developed synthetic analogs. rsc.orgrsc.org These molecules are designed with structural modifications, often to the pyrophosphate group, to increase their stability against hydrolysis by ectonucleotidases or to confer specific agonist or antagonist properties at purinergic receptors. rsc.orgsigmaaldrich.commerckmillipore.com

A prominent example is Adenosine 5′-O-(2-Thiodiphosphate) (ADP-β-S), a stable analog in which a non-bridging oxygen in the β-phosphate position is replaced by sulfur. sigmaaldrich.commerckmillipore.com This modification makes the molecule resistant to hydrolysis, and it acts as an agonist at P2-purinergic receptors, making it a valuable tool for studying ADP-dependent signaling pathways without the complication of rapid degradation. sigmaaldrich.commerckmillipore.com Other synthetic strategies involve creating conjugates of ADP with other molecules, such as morpholino nucleosides, to develop inhibitors for other enzyme systems like poly(ADP-ribose)polymerases (PARPs). mdpi.com The synthesis of analogs of the related molecule ADP-ribose (ADPR) has also been extensively explored to create stable probes and potential inhibitors for ADPR-metabolizing enzymes and receptors. rsc.orgrsc.orgnih.gov These synthetic efforts are crucial for dissecting the complex roles of purinergic signaling in physiology and disease.

Examples of Synthetic ADP Analogs and Related Compounds
Analog/Related CompoundKey FeatureResearch ApplicationReference
Adenosine 5′-O-(2-Thiodiphosphate) (ADP-β-S)Resistant to hydrolysis.Stable P2-purinergic receptor agonist for studying ADP-dependent signaling. sigmaaldrich.commerckmillipore.com
ADP-morpholino nucleoside conjugatesADP linked to a morpholino nucleoside.Designed as potential inhibitors of PARP enzymes. mdpi.com
Phosphonoacetate ADPR analogsPyrophosphate group replaced with a phosphonoacetate linker.Designed as stable probes to study ADP-ribose signaling, though showed limited activity at TRPM2. rsc.orgrsc.org

Methodological Approaches and Analytical Techniques in Adenosine Diphosphate Research

Development and Application of In Vitro Assays for Adenosine (B11128) Diphosphate-Mediated Processes

In vitro assays are indispensable for dissecting the specific molecular interactions and cellular responses involving ADP. They provide controlled environments to characterize biochemical pathways, enzyme kinetics, and signaling events.

Adenosine-5'-diphosphate is a critical mediator of platelet activation and aggregation, processes central to hemostasis and thrombosis. haemochrom.denih.gov Platelet aggregation assays are fundamental in vitro tools used to assess platelet function and to study the effects of various agonists and inhibitors. medscape.comnih.gov These assays typically measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. nih.govhelena.com

When ADP is added to PRP, it induces a characteristic biphasic aggregation response. medscape.com At low concentrations (typically ≤1 µM), ADP triggers a transient, reversible primary wave of aggregation. nih.gov Higher concentrations of ADP lead to a more sustained and irreversible secondary wave of aggregation, which is associated with the release of endogenous ADP and other substances from platelet granules, amplifying the aggregation response. nih.gov The dilithium (B8592608) salt of ADP is a stable, soluble form of the compound often used to prepare standardized solutions for these assays. abpcorp.com

The aggregation response is concentration-dependent. As the concentration of ADP increases, the magnitude of the aggregation response and the time to reach peak aggregation also increase. nih.govresearchgate.net This dose-response relationship is crucial for characterizing the potency of ADP and for studying the effects of antiplatelet agents that target ADP receptors. nih.govbirmingham.ac.uk

Table 1: Concentration-Dependent Effects of ADP on Platelet Aggregation

ADP Concentration (µM) Aggregation Response Characteristics
0.2 - 0.8 Low / Partial Reversible, primary phase aggregation. researchgate.net
1.0 - 2.0 Intermediate Biphasic response, initiation of secondary aggregation. nih.gov

This table is interactive. Users can sort columns to compare the effects of different ADP concentrations on platelet aggregation.

Adenosine-5'-diphosphate is a substrate or product for numerous enzymes, making enzyme activity and inhibition assays vital for studying its metabolic roles. These assays are used to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), and to characterize the potency of enzyme inhibitors (e.g., IC₅₀ or Kᵢ values). nih.govamericanpeptidesociety.org

For example, ADP is a product of ATP-hydrolyzing enzymes like ATPases and kinases. The rate of ADP formation can be measured to determine the activity of these enzymes. nih.gov Conversely, enzymes such as adenylate kinase utilize ADP as a substrate. nih.gov In kinase assays, the production of ADP is directly proportional to the kinase's activity. This principle is used in coupled enzyme systems where the generated ADP is used in a subsequent reaction to produce a detectable signal, such as fluorescence. researchgate.net

ADP and its analogs can also act as enzyme inhibitors. For instance, ADP can competitively inhibit certain enzymes by binding to the active site. americanpeptidesociety.org Kinetic studies are performed by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data are then fitted to models of enzyme inhibition (competitive, non-competitive, etc.) to determine the mechanism of action and the inhibition constant (Kᵢ). researchgate.netnih.gov

Table 2: Examples of Enzyme Inhibition Parameters Related to ADP

Enzyme Inhibitor Substrate Inhibition Type Kᵢ / IC₅₀ Value
Protein Kinase A (PKAα) Staurosporine ATP Competitive Kᵢ = 2.0 ± 0.1 nM researchgate.net
Adenylate Kinase P¹,P⁵-di(adenosine 5')pentaphosphate (Ap5A) ADP Competitive Inhibition at ≥ 2 µM nih.gov
Mitochondrial ADP/ATP Carrier (AAC2) Carboxyatractyloside (CATR) ADP/ATP Competitive Kᵢ = 4 nM creative-proteomics.com

This table is interactive and allows for sorting by enzyme, inhibitor, or inhibition value to facilitate comparison of inhibitor potencies.

ADP acts as an extracellular signaling molecule by binding to specific purinergic receptors on the cell surface, notably the P2Y receptor family. nih.gov This binding initiates intracellular signaling cascades that lead to changes in the concentration of second messengers, such as intracellular calcium ([Ca²⁺]ᵢ) and cyclic adenosine monophosphate (cAMP). nih.govnih.gov

The binding of ADP to the P2Y₁ receptor, which is coupled to Gq protein, activates phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of Ca²⁺ from intracellular stores, causing a rapid and transient increase in [Ca²⁺]ᵢ. nih.gov This mobilization of intracellular calcium can be monitored in real-time using fluorescent Ca²⁺ indicators like Fura-2AM. nih.govnih.gov The response is typically dose-dependent, with higher concentrations of ADP eliciting a greater peak in [Ca²⁺]ᵢ. nih.gov

Simultaneously, ADP binding to the P2Y₁₂ receptor, which is coupled to Gi protein, inhibits the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular levels of cAMP. nih.gov Assays to measure cAMP levels are crucial for understanding the full scope of ADP-mediated signaling, particularly in platelets where the interplay between Ca²⁺ and cAMP pathways is essential for aggregation. nih.gov

Table 3: Cellular Responses to ADP Stimulation

Parameter Measured Receptor Involved Signaling Pathway Typical Cellular Response
Intracellular Calcium ([Ca²⁺]ᵢ) P2Y₁ Gq → PLC → IP₃ Rapid, transient increase from basal levels. nih.govnih.gov

This interactive table summarizes the key signaling events initiated by ADP binding to its receptors.

Advanced Spectroscopic and Chromatographic Methods for Adenosine Diphosphate (B83284) Analysis

Advanced analytical techniques are essential for the precise quantification and metabolic tracing of ADP in complex biological samples. Mass spectrometry and chromatography, in particular, offer the sensitivity and specificity required for modern metabolomics research.

The quantification of highly polar molecules like ADP from biological matrices presents an analytical challenge. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution tandem mass spectrometry (HR-MS/MS) has emerged as a powerful method for this purpose. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for the effective retention and separation of polar analytes like ADP, ATP, and AMP. nih.govmdpi.com

This method offers high sensitivity and specificity, enabling the accurate quantification of ADP even at low concentrations. mdpi.comresearchgate.net The sample is first extracted from the biological matrix, and then injected into the LC system. After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and detected by the mass spectrometer. nih.govnih.gov Quantification is achieved by monitoring specific mass transitions from the precursor ion (the ADP molecule) to a characteristic product ion. nih.gov

Table 4: Typical Parameters for HILIC-HR-MS/MS Analysis of ADP

Parameter Description Example Value / Condition
Chromatographic Column HILIC column with a polar stationary phase Luna® 3 µm NH₂ 100 Å nih.gov
Mobile Phase A Aqueous buffer 10 mM Ammonium Formate researchgate.net
Mobile Phase B Organic solvent Acetonitrile nih.govresearchgate.net
Ionization Mode Electrospray Ionization (ESI) Negative or Positive Mode
Mass Analyzer Triple Quadrupole or Orbitrap QTRAP 5500 nih.gov
Precursor Ion (m/z) Mass-to-charge ratio of ADP Varies with ionization mode
Product Ion (m/z) Mass-to-charge ratio of a fragment ion Varies with ionization mode

This interactive table outlines the key instrumental parameters used in the HILIC-HR-MS/MS quantification of ADP.

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. researchgate.netnih.gov By supplying cells or organisms with substrates enriched with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can track the incorporation of these heavy atoms into downstream metabolites, including ADP. nih.govkuleuven.be

For instance, cells can be cultured in media containing [U-¹³C]-glucose. The ¹³C atoms from glucose enter glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to the formation of ¹³C-labeled ribose-5-phosphate, a precursor for the ribose moiety of nucleotides like ADP. mdpi.com Similarly, labeled amino acids, such as [¹⁵N]-serine, can be used to trace the incorporation of nitrogen into the purine (B94841) ring of adenine (B156593). nih.gov

The distribution of these isotopes in the ADP molecule (known as mass isotopomer distribution) is then analyzed by mass spectrometry. This data provides invaluable insights into the activity of various metabolic pathways, revealing how cells synthesize and utilize nucleotides under different physiological or pathological conditions. nih.govmdpi.com

Table 5: Isotopic Tracing of ADP Metabolism

Isotopic Tracer Labeled Precursor Pathway Traced Labeled Moiety in ADP
[U-¹³C]-Glucose ¹³C-Ribose-5-Phosphate Pentose Phosphate Pathway Ribose mdpi.com

This table provides examples of how different isotopic tracers are used to study the biosynthesis of ADP. It is interactive for ease of use.

Structural Biology Techniques Applied to Adenosine Diphosphate-Binding Proteins

Structural biology provides indispensable tools for visualizing the intricate interactions between Adenosine-5'-diphosphate (ADP) and its target proteins at an atomic level. These techniques are fundamental to understanding the conformational changes induced by ADP binding and release, which are often critical for the protein's biological function. By elucidating the three-dimensional structures of protein-ADP complexes, researchers can unravel the mechanisms of action, regulation, and specificity that govern a vast array of cellular processes.

X-ray Crystallography for Elucidating Protein-Adenosine Diphosphate Interactions

The process begins with the crystallization of the protein-ADP complex. This can be achieved through two primary methods:

Co-crystallization : The purified protein is mixed with a molar excess of ADP and a precipitating agent, and the mixture is left to crystallize. The vapor diffusion method, in either a sitting-drop or hanging-drop setup, is commonly employed. researchgate.nettorvergata.it In this technique, a drop containing the protein, ADP, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. torvergata.it As water slowly evaporates from the drop, the concentrations of both protein and precipitant increase, driving the solution towards supersaturation and promoting the formation of an ordered crystal lattice. torvergata.itresearchgate.net For example, crystals of the DEAH-box helicase Prp16 in complex with ADP were obtained using the sitting-drop vapor-diffusion method, where the protein was mixed with a tenfold molar excess of ADP. researchgate.net

Soaking : If crystals of the apo-protein (protein without the ligand) are already available, they can be soaked in a solution containing a high concentration of ADP. illinois.edupnas.org The ADP molecules diffuse into the crystal lattice and bind to the protein's active site. This method is often simpler if the apo-protein crystallizes readily. Researchers used this soaking technique to obtain crystal structures of the V1-ATPase motor in complex with ADP, by soaking nucleotide-free V1 crystals in solutions containing either 20 μM or 2 mM ADP to capture different binding states. illinois.edu

Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate an electron density map of the molecule. This map is then interpreted by building a detailed atomic model of the protein and the bound ADP molecule. researchgate.net

Numerous ADP-binding proteins have had their structures elucidated using this powerful technique, providing critical insights into their function. For instance, the crystal structure of the Escherichia coli RadD DNA repair protein bound to ADP revealed the specific mechanism of nucleotide binding and identified a novel zinc-binding domain not previously seen in the apo-structure. researchgate.netacs.org Similarly, crystallographic studies of the actin-related protein (Arp) 2/3 complex with bound ADP have shown how the nucleotide fills a notch between subdomains, influencing the protein's conformation and function in actin filament formation. nih.gov The structure of the recA protein-ADP complex was also determined, showing how ADP binding leads to a low-affinity state for DNA, which is crucial for its role in homologous recombination. nih.gov

The table below summarizes crystallographic data from several studies on protein-ADP complexes, illustrating the level of detail that can be achieved.

Protein ComplexResolution (Å)Crystallization MethodSpace GroupKey Findings
Chaetomium thermophilum Prp16-ADP1.9Sitting-drop vapor diffusionP2₁2₁2₁Revealed the overall domain architecture and a unique position of the β-hairpin element. researchgate.net
Arp2/3 complex-ADPNot SpecifiedNot SpecifiedNot SpecifiedShowed ADP binding in a notch between subdomains 3 and 4 of Arp2. nih.gov
Enterococcus hirae V1-ATPase-ADP (3ADP state)3.0SoakingP2₁2₁2₁Demonstrated that all three nucleotide-binding sites were occupied by ADP, inducing conformational changes corresponding to the ADP-release dwell state. illinois.edu
Escherichia coli RadD-ADPNot SpecifiedNot SpecifiedC2Identified a second zinc-binding motif not modeled in the prior apo-structure and revealed differences in the ATPase active site. acs.org

Molecular Docking and Simulation Studies of Adenosine Diphosphate Ligand Binding

Complementing experimental methods like X-ray crystallography, computational techniques such as molecular docking and molecular dynamics (MD) simulations provide dynamic insights into the binding process of ADP to its target proteins. mdpi.com These methods allow researchers to predict binding poses, calculate binding affinities, and explore the conformational landscape of the protein-ligand complex over time.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., ADP) when bound to a second (the receptor, e.g., a protein) to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. Docking studies can be used to:

Predict the binding mode of ADP in a protein for which no experimental structure exists.

Screen virtual libraries of compounds to identify potential inhibitors that might compete with ADP binding.

Understand the energetic contributions of different parts of the ADP molecule to the binding interaction.

For example, molecular docking simulations have been used to study the differential binding energy patterns of ATP and ADP in the catalytic pocket of VEGF receptors, providing insights into tyrosine phosphorylation events. researchgate.net

Molecular Dynamics (MD) Simulations offer a more detailed and dynamic view of the protein-ADP interaction. Starting from a known structure (often from crystallography or docking), an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. pnas.org This allows researchers to observe processes that are difficult to capture with static experimental methods, such as:

The entire pathway of ADP entering or leaving the binding site. nih.gov

Large-scale conformational changes in the protein induced by ADP binding or release. nih.gov

The role of water molecules and ions in mediating the protein-ligand interaction. nih.gov

The calculation of binding free energies, which can be compared with experimental data. nih.govnih.gov

A notable study used MD simulations to investigate the release of ADP from protein kinase A (PKA), which is the rate-limiting step in its catalytic cycle. The simulations revealed a detailed pathway where the adenine and ribose portions of ADP exit the binding pocket before the phosphate group, accompanied by a large "rocking" motion of the protein's small lobe. nih.gov In another pioneering study, researchers simulated the binding of an ADP molecule to the mitochondrial ADP/ATP carrier (AAC) for the first time, tracking the process by which ADP is drawn into and orients itself within the carrier. illinois.edu The simulation, which included over 100,000 atoms, showed that ADP binding disrupts several key salt bridges, "unlocking" the carrier to allow ADP translocation. illinois.edu

These computational approaches are powerful tools for generating hypotheses and interpreting experimental data. The combination of high-resolution crystal structures with dynamic simulations provides a comprehensive understanding of the structural and energetic basis of protein-ADP interactions.

The following table highlights key findings from various simulation studies on protein-ADP complexes.

Protein SystemSimulation MethodKey Findings
ADP:Mg²⁺ ComplexMolecular Dynamics Free Energy (MDFE) SimulationsCalculated a binding free energy of -3.09 ± 1.78 kcal/mol, which differed from the experimental target, suggesting a need for further parameter refinement. nih.govnih.gov
Mitochondrial ADP/ATP Carrier (AAC)Molecular Dynamics (MD) SimulationsRevealed the initial binding events of ADP, showing the movement of the ADP phosphate moiety between positively charged residues at the entrance of the carrier. researchgate.netillinois.edu
Protein Kinase A (PKA)MD Pulling SimulationsElucidated the ADP release pathway, identifying a swinging motion anchored by the phosphate group and a large rocking motion of the protein's small lobe. nih.gov
Human ADPRibase-MnMolecular Dynamics (MD) SimulationsCompared the dynamics of the enzyme with and without bound ADP-ribose, quantifying the mobility of the protein backbone. researchgate.net

Synthesis and Chemical Modifications of Adenosine 5 Diphosphate for Research Applications

Chemical Synthesis Methodologies for Adenosine (B11128) Diphosphate (B83284) Derivatives and Conjugates

The synthesis of ADP derivatives and conjugates is essential for creating molecular probes, potential enzyme inhibitors, and other tools for biomedical research. Methodologies typically involve multi-step processes that can be broadly categorized into two main approaches: modification of the adenosine nucleoside followed by phosphorylation, or the coupling of a pre-existing ADP molecule with another moiety.

One common strategy begins with a commercially available adenosine or a related nucleoside, such as inosine, which undergoes chemical modifications to the purine (B94841) ring or the ribose sugar. nih.gov For instance, cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions can be used to introduce substituents at the C2 position of the purine ring. nih.gov Following the successful modification of the nucleoside, phosphorylation is carried out to build the diphosphate chain. This is often achieved using reagents like phosphorus oxychloride (POCl₃) followed by coupling with a phosphate (B84403) salt. researchgate.net

A second major approach involves the direct conjugation of molecules to ADP. This is particularly useful for creating larger biomolecular conjugates. For example, conjugates of ADP and morpholino nucleosides have been synthesized to act as potential selective inhibitors of poly(ADP-ribose)polymerases (PARPs). researchgate.net The synthesis can involve activating the terminal phosphate of ADP to facilitate coupling with a hydroxyl or amino group on the target molecule. An alternative method uses an activated ADP derivative to react with a monophosphate derivative of the target molecule. acs.org The purification of these synthesized derivatives and conjugates is a critical step, often accomplished using ion-exchange chromatography. vulcanchem.com

Synthesis StrategyDescriptionExample Application
Nucleoside Modification then Phosphorylation Chemical groups are added to the adenine (B156593) base or ribose sugar of a starting nucleoside before the diphosphate group is attached.Creation of 2-substituted ADP derivatives for studying enzyme-substrate specificity. nih.gov
Direct Conjugation to ADP A molecule of interest is chemically linked to a pre-existing ADP molecule, often at the terminal phosphate.Synthesis of ADP-morpholino nucleoside conjugates as potential PARP inhibitors. researchgate.net
Activated ADP/ATP Chemistry An activated form of ADP or ATP is reacted with an alcohol or alkyl halide to form an ester linkage with the phosphate chain.Synthesis of ATP analogues, from which corresponding ADP analogues can be isolated. acs.orgresearchgate.net

Preparation and Research Utility of Non-Hydrolyzable Adenosine Diphosphate Analogs

Standard ADP is susceptible to hydrolysis by various enzymes (e.g., nucleotidases), which can complicate experimental results. To overcome this, non-hydrolyzable analogs are designed where the labile P-O-P (pyrophosphate) bond is replaced with a more stable linkage, such as a P-C-P or P-S-P bond. These analogs can bind to and modulate ADP-dependent enzymes and receptors without being degraded, making them invaluable for structural and functional studies.

α,β-Methyleneadenosine 5'-diphosphate (AMP-CP / APCP) In this analog, a methylene (B1212753) group (-CH₂-) replaces the oxygen atom bridging the α- and β-phosphate groups. This substitution renders the molecule resistant to enzymatic cleavage. AMP-CP is a well-established and potent inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine and plays a role in regulating immune responses and cancer progression. caymanchem.comtocris.com By blocking CD73, AMP-CP prevents the production of immunosuppressive adenosine in the tumor microenvironment. tocris.com Research has shown its ability to reduce the proliferation of glioma cells, inhibit the invasion of hepatocellular carcinoma cells, and enhance anti-tumor immunity in mouse models of melanoma. caymanchem.com

Adenosine-5'-(β-thio)-diphosphate (ADPβS) This analog features a sulfur atom replacing a non-bridging oxygen on the β-phosphate. This modification makes the phosphate group resistant to the action of many kinases. ADPβS serves as a useful tool for kinase assays and enzyme inhibition studies, allowing researchers to investigate the binding event separately from the phosphorylation reaction. nanoporation.eustemcellcommons.org

The table below summarizes key non-hydrolyzable ADP analogs and their primary research applications.

Analog NameStructural ModificationKey Research Application
α,β-Methyleneadenosine 5'-diphosphate (AMP-CP) The α-β bridging oxygen is replaced by a methylene (-CH₂-) group. sigmaaldrich.comPotent inhibitor of ecto-5'-nucleotidase (CD73), used in cancer immunology and purinergic signaling research. caymanchem.comtocris.comrndsystems.com
Adenosine-5'-(β-thio)-diphosphate (ADPβS) A non-bridging oxygen on the β-phosphate is replaced by a sulfur atom.Used in kinase assays and enzyme inhibition studies to probe nucleotide binding sites. nanoporation.eu

Development of Labeled Adenosine Diphosphate Compounds for Tracer Studies

Labeled versions of ADP are crucial for a wide variety of experimental techniques, including metabolic tracing, receptor binding assays, and in vivo imaging. Labeling can be achieved by incorporating radioactive isotopes (radiolabeling) or attaching fluorescent molecules (fluorophores).

Radiolabeling Radiolabeling involves replacing one or more atoms in the ADP molecule with a radioactive isotope. The choice of isotope depends on the application.

¹⁴C and ³H: These isotopes are often incorporated into the core structure of the drug or molecule to track its metabolic fate in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net

³²P: This isotope is frequently used to label the phosphate groups of nucleotides. For example, [α-³²P]-ATP can be used to synthesize other labeled molecules, providing a method to trace the transfer of phosphate groups in enzymatic reactions. researchgate.net

¹⁸F: This positron-emitting isotope is used for developing radiotracers for Positron Emission Tomography (PET) imaging. nih.gov While much of the development has focused on adenosine receptor antagonists, the principles of synthesizing ¹⁸F-labeled precursors and performing radiolabeling can be applied to ADP itself for in vivo imaging of metabolic processes or enzyme activity. mdpi.com

Fluorescent Labeling Fluorescently labeled ADP analogs are used in techniques like fluorescence polarization (FP), fluorescence microscopy, and high-throughput screening (HTS). A common approach is to conjugate a fluorophore, such as BODIPY, to the terminal phosphate of the nucleotide. For instance, BODIPY FL ATP-γ-S is an ATP analog conjugated with the BODIPY FL dye. acs.org Such probes are valuable for developing assays to screen for kinase inhibitors; a compound that displaces the fluorescent probe from the enzyme's active site causes a detectable change in fluorescence polarization. acs.org

Label TypeIsotope/MoleculeCommon Application(s)
Radioisotope ¹⁴C, ³HADME and pharmacokinetic studies. researchgate.net
Radioisotope ³²PTracing phosphate transfer in enzymatic assays. researchgate.net
Radioisotope ¹⁸FPositron Emission Tomography (PET) imaging. nih.govmdpi.com
Fluorescent Dye BODIPYFluorescence polarization-based kinase inhibitor screening assays. acs.org

Design and Application of Adenosine Diphosphate Salts with Specific Counterions (e.g., Dilithium (B8592608), Disodium) as Reagents

ADP is an anionic molecule that requires counterions to form a stable, solid salt. The choice of these counterions (e.g., lithium, sodium, potassium) is not trivial, as it can significantly influence the compound's physical properties and suitability for specific research applications. These salt forms are widely used as reagents in biochemical and physiological studies.

Adenosine-5'-diphosphate Dilithium and Trilithium Salts The lithium salts of ADP are frequently used in biochemical research. chemimpex.com The trilithium salt form is noted for enhancing the solubility and stability of the nucleotide in laboratory settings. chemimpex.com It serves as a crucial substrate in enzymatic reactions, particularly in studies involving ATP synthesis and cellular energy metabolism. chemimpex.comfishersci.com The improved solubility of lithium nucleotide salts can be a distinct advantage in preparing concentrated stock solutions for experiments. biosynth.com A stable isotope-labeled version, adenosine-5-diphosphate-¹³C₁₀-dilithium salt, is also available for specialized tracer studies where mass spectrometry is used for detection. medchemexpress.com

Adenosine-5'-diphosphate Disodium (B8443419) and Dipotassium (B57713) Salts The disodium salt of ADP is a standard reagent, particularly in studies of platelet function, where ADP is a key agonist that induces platelet aggregation through P2Y1 and P2Y12 receptors. mpbio.combiofargo.com The dipotassium salt is also used in platelet research and studies of ATP synthases and kinases. vulcanchem.com The selection of a potassium salt over a sodium salt can be critical in experimental systems where sodium ions might interfere with the biological process being studied or with the function of specific ion channels or enzymes. The specific counterion may influence the kinetics of receptor-ligand interactions. vulcanchem.com

The following table compares different salt forms of ADP.

ADP Salt FormCounterion(s)Key Properties & Research Applications
Dilithium/Trilithium Salt 2 or 3 Li⁺Enhanced solubility and stability; used as a substrate in studies of ATP synthesis and energy metabolism. chemimpex.combiosynth.com
Disodium Salt 2 Na⁺Standard reagent for studying ADP-mediated platelet activation and aggregation via P2Y receptors. mpbio.combiofargo.com
Dipotassium Salt 2 K⁺Used in platelet function and kinase assays, particularly in buffer systems where Na⁺ could be an interfering ion. vulcanchem.com

Advanced Research Topics and Future Directions in Adenosine Diphosphate Biochemistry

Complex Interplay of Adenosine (B11128) Diphosphate (B83284) with Other Nucleotides and Secondary Messengers

Adenosine-5'-diphosphate (ADP) is a central node in cellular signaling, and its functions are intricately linked with a host of other nucleotides and secondary messengers. The interplay is not merely additive but involves complex feedback loops, competition for enzymes, and allosteric regulation that fine-tunes physiological responses.

The most fundamental interaction is with Adenosine-5'-triphosphate (ATP). ADP is the product of ATP hydrolysis, the process that releases energy to power cellular activities. khanacademy.org Conversely, ADP is the precursor for ATP synthesis through processes like glycolysis, the TCA cycle, and oxidative phosphorylation. wikipedia.org This dynamic equilibrium, often expressed as the ATP/ADP ratio, is a critical indicator of the cell's energy state and directly regulates metabolic pathways. pnas.org Beyond this central axis, ADP's interactions extend to other purine (B94841) nucleotides and crucial secondary messengers. In metal-free systems, studies have shown that the interaction centers for ADP in molecular complexes include the nitrogen atoms of the purine ring (N1 and N7) and the oxygen atoms of the phosphate (B84403) group. nih.gov

The cell utilizes a variety of small, diffusible molecules known as second messengers to propagate signals internally. wikipedia.org ADP's signaling is deeply integrated with these pathways:

Cyclic Adenosine Monophosphate (cAMP): The binding of ADP to certain receptors, such as the P2Y12 receptor, leads to the inhibition of the enzyme adenylyl cyclase. wikipedia.org This action reduces the intracellular concentration of cAMP, a key second messenger that regulates protein kinases and ion channels. wikipedia.orgresearchgate.net

Calcium Ions (Ca²⁺): ADP can trigger the release of calcium from intracellular stores. This is often mediated through Gq-protein coupled receptors that activate the phospholipase C (PLC) signaling pathway. nih.gov Activation of PLC leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize Ca²⁺. wikipedia.orgbmglabtech.com

Cyclic ADP-ribose (cADPR): A metabolite of NAD⁺, cADPR is itself a potent second messenger that mobilizes calcium from the endoplasmic reticulum via ryanodine receptors. oup.comnih.gov Research in pituitary cells has demonstrated that antagonists of the cADPR system can significantly reduce ACTH secretion induced by various stimuli, suggesting that cADPR is a critical downstream mediator in certain ADP-related signaling cascades. oup.comnih.gov

The following table summarizes the key interactions between ADP and other signaling molecules.

Interacting MoleculeNature of InteractionDownstream Effect
ATP Precursor/Product RelationshipRegulation of cellular energy status (ATP/ADP ratio). pnas.org
cAMP Inhibition of SynthesisADP binding to Gi-coupled receptors (e.g., P2Y12) inhibits adenylyl cyclase, lowering cAMP levels. wikipedia.org
Ca²⁺ MobilizationADP can activate Gq-coupled receptors, leading to IP₃ production and release of Ca²⁺ from intracellular stores. wikipedia.orgnih.gov
cADPR Downstream MediatorIn some cell types, ADP signaling pathways rely on cADPR to mobilize Ca²⁺ via ryanodine receptors. oup.comnih.gov

Elucidation of Novel Adenosine Diphosphate-Binding Proteins and Pathways

While the role of ADP in platelet aggregation mediated by the P2Y family of receptors (P2Y1, P2Y12, and P2X1) is well-established, ongoing research continues to uncover new proteins and pathways that are modulated by this ubiquitous nucleotide. wikipedia.orgbiodatacorp.com These discoveries are expanding the known functions of ADP beyond hemostasis and energy metabolism into areas like antimicrobial research and gene regulation.

One significant area of research is the targeting of ADP-binding enzymes for therapeutic purposes. Adenylate kinase (Adk), for example, is a vital bacterial enzyme that manages cellular energy homeostasis by converting ATP and AMP into two ADP molecules. acs.org The structure of Adk from Mycobacterium tuberculosis has been studied to identify specific domains, such as the ATP-lid and AMP-binding domains, that could be targeted for the design of novel peptide antibiotics. acs.org This approach leverages a fundamental ADP-binding protein to combat infectious diseases.

The P2Y12 receptor remains a focal point of research due to its critical role in thrombosis. researchgate.net It is a G protein-coupled receptor (GPCR) that, upon binding ADP, inhibits adenylyl cyclase and reduces cAMP levels, leading to platelet activation. wikipedia.org The development of P2Y12 antagonists, such as clopidogrel and ticagrelor, represents a major therapeutic pathway targeting an ADP-binding protein. wikipedia.org These drugs work by preventing ADP from binding to the receptor, thereby inhibiting platelet aggregation. wikipedia.org

Recent research has also identified novel pathways and potential drug targets. For instance, studies have explored dual-target antagonists that act against both P2Y1 and P2Y12 receptors, which could offer equivalent antithrombotic efficacy with potentially reduced bleeding risks compared to single-target agents. researchgate.net

Protein/ReceptorFunctionCellular PathwayResearch Application/Significance
P2Y12 Receptor ADP-mediated platelet aggregation. wikipedia.orgG-protein coupled inhibition of adenylyl cyclase. wikipedia.orgMajor target for antiplatelet drugs like clopidogrel and ticagrelor. wikipedia.org
Adenylate Kinase (Adk) Regulates bacterial energy metabolism by catalyzing ADP production. acs.orgIntracellular phosphate transfer system. acs.orgPotential target for novel peptide antibiotics designed from its substrate-binding domains. acs.org
ADP/ATP Carrier (AAC) Transports ADP into mitochondria and ATP out into the cytosol. epa.govuiuc.eduMitochondrial oxidative phosphorylation. uiuc.eduKey regulator of cellular respiration and energy distribution. epa.gov

Spatiotemporal Regulation of Adenosine Diphosphate Metabolism in Cellular Compartments (e.g., Mitochondria, Cytosol)

The function and regulation of ADP are highly compartmentalized within the cell, with distinct roles and concentrations in the mitochondria and cytosol. This spatial separation is crucial for the efficient management of cellular energy. nih.gov The transport of adenine (B156593) nucleotides across the inner mitochondrial membrane is a key control point, mediated primarily by the ADP/ATP carrier (AAC). epa.govuiuc.edu

In the Mitochondria: The primary role of the mitochondrial matrix is ATP synthesis via oxidative phosphorylation. ADP is transported into the matrix by the AAC in a 1:1 exchange for ATP, which is exported to the cytosol. epa.gov This exchange is driven by the high membrane potential across the inner mitochondrial membrane. epa.gov Inside the matrix, the concentration of magnesium ions (Mg²⁺) is significantly higher than in the cytosol. pnas.org This is important because the actual substrate for ATP synthase is not free ADP but the MgADP complex. pnas.org The high Mg²⁺ level ensures that most of the ADP entering the matrix is readily complexed and available for ATP synthesis. pnas.org

In the Cytosol: In the cytosol, ATP is hydrolyzed to ADP to provide energy for various cellular processes. The resulting ADP must then be shuttled back into the mitochondria to be re-phosphorylated. Studies have shown that the cytosolic concentration of free ADP is kept remarkably low and stable, and it is this concentration, rather than the ATP/ATP ratio, that is believed to be the primary controller of cell respiration. pnas.org The lower Mg²⁺ concentration in the cytosol means that a larger proportion of ADP exists in its free form, which is the form transported by the AAC into the mitochondria. pnas.org This differential concentration of Mg²⁺ between the two compartments facilitates the directional transport of nucleotides. pnas.org

Recent technological advances, such as the development of genetically-encoded fluorescent sensors, are enabling researchers to visualize the spatiotemporal dynamics of adenosine and its precursors in real-time and in a cell-specific manner, offering new insights into this complex regulation. cas.cn

FeatureMitochondrial MatrixCytosol
Primary Role of ADP Substrate for ATP synthesis. pnas.orgProduct of ATP hydrolysis; signal for energy demand. uiuc.edu
Key Transporter ADP/ATP Carrier (AAC) imports ADP. epa.govuiuc.eduADP/ATP Carrier (AAC) exports ATP. epa.govuiuc.edu
Relative Mg²⁺ Conc. High (approx. 10-fold higher than cytosol). pnas.orgLow. pnas.org
Dominant ADP Form MgADP complex (substrate for ATP synthase). pnas.orgFree ADP (substrate for AAC). pnas.org
Regulatory Function ADP availability fuels oxidative phosphorylation.Free ADP concentration controls the rate of cell respiration. pnas.org

Development of Enhanced In Vitro and Ex Vivo Models for Adenosine Diphosphate Pathway Research

The study of ADP signaling and metabolism relies heavily on sophisticated laboratory models that can replicate physiological conditions. These models range from cell-based in vitro systems to more complex ex vivo tissue preparations. youtube.com The goal is to create systems that allow for precise measurement and manipulation of ADP pathways.

In Vitro Models: In vitro experiments are performed outside of a living organism, typically using cell cultures in petri dishes or well plates. youtube.com These models are invaluable for high-throughput screening and detailed mechanistic studies.

Cell Lines: Specific cell lines, such as HEK293 cells, can be engineered to express particular ADP receptors or fluorescent biosensors. nih.gov For example, researchers have developed fluorescent nanoprobes using aptamers that can sensitively detect intracellular ATP and, by extension, its metabolic counterpart ADP in cancer cell lines. nih.govresearchgate.net

Primary Cell Cultures: Using cells directly isolated from tissue allows for the study of ADP pathways in a more physiologically relevant context. Platelets isolated from blood are a common in vitro model for studying ADP-induced aggregation and screening antiplatelet drugs. researchgate.net

Simulation Systems: Researchers have developed in vitro simulation systems to systematically evaluate the effects of adenosine (derived from ATP/ADP) on tumor and immune cells to better understand the tumor microenvironment. researchgate.net

Ex Vivo Models: Ex vivo studies use tissues or organs that have been removed from an organism, allowing for experimentation under controlled conditions while preserving the tissue architecture. youtube.com

Tissue Slices: Brain slices, particularly from the hippocampus, are a widely used ex vivo model. Using enzyme-based microelectrode biosensors, scientists can measure the real-time release of ATP and adenosine from these slices during simulated ischemic conditions, revealing distinct release mechanisms for the two purines. nih.gov

Excised Tissues and Organs: Following in vivo experiments, tissues of interest can be excised for ex vivo imaging. nih.gov This has been used to confirm the high levels of extracellular ATP (a precursor to ADP) in tumor microenvironments by measuring the luminescence from engineered cells. nih.gov

Body Fluids: Samples like blood serum and urine can be analyzed ex vivo to detect levels of ATP and other nucleotides, providing a snapshot of systemic metabolic status. nih.govresearchgate.net

These advanced models, particularly those incorporating real-time imaging and biosensors, are crucial for dissecting the complex, rapid, and highly localized nature of ADP signaling. nih.govnih.gov

Q & A

Q. How to address inconsistencies in ADP’s inhibitory effects on platelet aggregation?

  • Resolution : Contradictions arise from receptor subtype specificity (P2Y₁ vs. P2Y₁₂). Use selective antagonists (e.g., MRS2500 for P2Y₁) in ADP dilithium salt-treated platelet-rich plasma. Quantify aggregation via turbidimetry at 650 nm and confirm with flow cytometry (PAC-1 binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.